molecular formula C22H19Cl3N2O B12199409 1-(3-Chloro-4-methyl-phenylamino)-3-(3,6-dichloro-carbazol-9-yl)-propan-2-ol

1-(3-Chloro-4-methyl-phenylamino)-3-(3,6-dichloro-carbazol-9-yl)-propan-2-ol

Cat. No.: B12199409
M. Wt: 433.8 g/mol
InChI Key: DYFNXBOWOPNPLG-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methyl-phenylamino)-3-(3,6-dichloro-carbazol-9-yl)-propan-2-ol is a synthetic organic compound that belongs to the class of carbazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-methyl-phenylamino)-3-(3,6-dichloro-carbazol-9-yl)-propan-2-ol typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Carbazole Core: Starting with a suitable carbazole precursor, such as 3,6-dichlorocarbazole, which can be synthesized through cyclization reactions.

    Amination Reaction: Introduction of the 3-chloro-4-methyl-phenylamino group through nucleophilic substitution reactions.

    Alcohol Formation: Conversion of the intermediate product to the final compound by introducing the propan-2-ol group through reduction or substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-methyl-phenylamino)-3-(3,6-dichloro-carbazol-9-yl)-propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

    Substitution: The chloro groups can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic agent for treating various diseases.

    Industry: Utilized in the development of materials with specific properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methyl-phenylamino)-3-(3,6-dichloro-carbazol-9-yl)-propan-2-ol involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound could intercalate with DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chloro-4-methyl-phenylamino)-3-(3,6-dichloro-carbazol-9-yl)-propan-2-ol: Unique due to its specific substitution pattern and biological activities.

    Other Carbazole Derivatives: Compounds with different substituents on the carbazole core, such as 3,6-dibromo-carbazole or 3,6-dimethyl-carbazole.

Uniqueness

This compound is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other carbazole derivatives.

Properties

Molecular Formula

C22H19Cl3N2O

Molecular Weight

433.8 g/mol

IUPAC Name

1-(3-chloro-4-methylanilino)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol

InChI

InChI=1S/C22H19Cl3N2O/c1-13-2-5-16(10-20(13)25)26-11-17(28)12-27-21-6-3-14(23)8-18(21)19-9-15(24)4-7-22(19)27/h2-10,17,26,28H,11-12H2,1H3

InChI Key

DYFNXBOWOPNPLG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NCC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O)Cl

Origin of Product

United States

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